Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate
Overview
Description
Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate is a chemical compound known for its unique structural features and diverse applications. It contains a trifluoromethyl group, which is known for its electron-withdrawing properties, and a carbamate group, which is commonly used in organic synthesis and pharmaceuticals .
Scientific Research Applications
Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds often interact with enzymes or receptors in the body, altering their function .
Mode of Action
It’s likely that the compound interacts with its targets by binding to them, which could lead to changes in the target’s function or structure .
Biochemical Pathways
Similar compounds often affect pathways related to the function of the targets they bind to .
Pharmacokinetics
Similar compounds often have good absorption and distribution profiles, are metabolized by the body, and are excreted through the kidneys .
Result of Action
The effects would likely depend on the specific targets and pathways affected .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s activity could be affected by factors such as temperature, pH, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(trifluoromethyl)phenyl isocyanate. This reaction is usually carried out under mild conditions, often at room temperature, using a suitable solvent such as dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction can produce amines or alcohols .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate
- N-(4-tert-Butylphenyl)bis(trifluoromethanesulfonimide)
- 2-(Trifluoromethoxy)benzaldehyde
Uniqueness
Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate is unique due to its specific combination of a tert-butyl carbamate group and a trifluoromethyl-substituted phenyl ring. This combination imparts distinct physicochemical properties, such as increased stability and lipophilicity, making it particularly useful in various applications .
Properties
IUPAC Name |
tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c1-11(2,3)18-10(17)16-9-6-4-8(5-7-9)12(13,14)15/h4-7H,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVYCWGVGYAURC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401199654 | |
Record name | 1,1-Dimethylethyl N-[4-(trifluoromethyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401199654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141940-37-6 | |
Record name | 1,1-Dimethylethyl N-[4-(trifluoromethyl)phenyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141940-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[4-(trifluoromethyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401199654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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